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Compound of Interest

Compound Name: Methylenecyclobutane

Cat. No.: B073084

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for methylenecyclobutane (CAS: 1120-56-5), a valuable building block in organic synthesis.
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering insights into its unique structural features. This
document is intended to serve as a practical resource for the identification, characterization,
and utilization of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For methylenecyclobutane, both *H and 3C NMR provide distinct signals that are
characteristic of its strained four-membered ring and exocyclic double bond.

'H NMR Spectral Data

The proton NMR spectrum of methylenecyclobutane is characterized by three main sets of
signals corresponding to the vinylic protons of the methylene group and the two types of
methylene protons within the cyclobutane ring.
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) Chemical Shift (d) in o Coupling Constants
Proton Assignment Multiplicity .
ppm (J) in Hz
J(H,H) = 0.09,
=CHz2 (vinylic) 4.65 - 4.69 Multiplet J(H,H_a) =-2.67,

J(H,H_B) = -2.19[1]

J(H_a,H_a') =-15.26,
o-CH:z (allylic) 2.65-2.69 Multiplet J(H_a,H_p) =9.57,
J(H_a,H_B" = 6.29[1]

JH_B.H_B) =

-CH2 .89 - 1. ultiplet
CH 1.89-1.93 Multipl
-10.85[1]

Note: The exact chemical shifts and coupling constants can vary slightly depending on the
solvent and the magnetic field strength of the NMR instrument.[1]

3C NMR Spectral Data

The 3C NMR spectrum of methylenecyclobutane displays three distinct signals,
corresponding to the quaternary and methylene carbons of the exocyclic double bond, and the
two types of methylene carbons within the cyclobutane ring.

Carbon Assignment Chemical Shift (d) in ppm
C= ~150

=CH: ~105

0-CH:z ~32

B-CH2 ~16

Note: The chemical shift values are approximate and can be influenced by the solvent and
experimental conditions. Definitive assignments are best confirmed through 2D NMR

experiments.

Infrared (IR) Spectroscopy
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IR spectroscopy provides valuable information about the functional groups present in a
molecule. The IR spectrum of methylenecyclobutane is characterized by absorption bands
corresponding to C-H stretching and bending vibrations, as well as a distinctive C=C stretching
vibration for the exocyclic double bond.

Wavenumber (cm~1) Vibrational Mode Intensity
~3080 =C-H stretch Medium
2950 - 2850 C-H stretch (aliphatic) Strong
~1670 C=C stretch Medium
~1450 CHz2 scissoring Medium
~890 =CHz2 out-of-plane bend Strong

Note: The peak positions and intensities can vary depending on the sampling method (e.g.,
neat liquid, gas phase, or in solution).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule upon ionization. For methylenecyclobutane, electron ionization (El) leads to a
characteristic fragmentation pattern that can be used for its identification.

m/z Relative Intensity (%) Assignment

68 ~85 [M]* (Molecular lon)
67 100 [M-H]* (Base Peak)
53 ~30 [M-CHs]*

41 ~15 [CsHs]*

39 ~40 [CsHs]*

Note: The relative intensities of the fragments can vary depending on the ionization energy and
the specific mass spectrometer used.
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Experimental Protocols

The following sections provide generalized experimental protocols for the acquisition of
spectroscopic data for a volatile liquid hydrocarbon like methylenecyclobutane.

NMR Spectroscopy (*H and *3C)

Sample Preparation:

o A solution of methylenecyclobutane is prepared by dissolving approximately 5-20 mg of the
neat liquid in a deuterated solvent (e.g., CDCl3s).

e The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

The NMR tube is placed in the spectrometer.

e The magnetic field is locked onto the deuterium signal of the solvent.
e Shimming is performed to optimize the magnetic field homogeneity.
e For 'H NMR, a standard single-pulse experiment is typically used.

e For 13C NMR, a proton-decoupled experiment is performed to obtain singlets for each carbon
environment.

e The spectra are referenced to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

ATR-IR Spectroscopy

Sample Preparation:

o A small drop of neat methylenecyclobutane is placed directly onto the crystal of the
Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:
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A background spectrum of the clean, empty ATR crystal is recorded.

The sample is applied to the crystal, ensuring good contact.

The IR spectrum of the sample is recorded.

The final spectrum is presented in terms of transmittance or absorbance.

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction:

o For a volatile liquid like methylenecyclobutane, a direct insertion probe or a gas
chromatography (GC) inlet can be used.

e If using a direct probe, a small amount of the liquid is introduced into a capillary tube which is
then inserted into the ion source.

e For GC-MS, the sample is injected into the GC, where it is vaporized and separated before
entering the mass spectrometer.

Data Acquisition:
e The vaporized sample is bombarded with a beam of electrons (typically at 70 eV).

e The resulting positively charged fragments are accelerated and separated based on their
mass-to-charge ratio (m/z).

o The detector records the abundance of each fragment, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
methylenecyclobutane, from sample preparation to data interpretation.
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Spectroscopic Analysis of Methylenecyclobutane

Sample Preparation

Methylenecyclobutane (Neat Liquid)

Dissolve in CDCI3 Direct Application Vaporization

Spectrosdopic Analysis

inirete
1H & 13C ATR-IR Spectroscopy El-Mass Spectrometry

Data Qutput

Chemical Shifts (5) |
Coupling Constants (J)

Wavenumbers (cm-1) m/z Ratios
% Transmittance Relative Abundance

Structural Elucidation

Methylenecyclobutane

Structure Confirmed

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylenecyclobutane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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